molecular formula C14H10BrN3O4 B603483 N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide CAS No. 1374407-97-2

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B603483
CAS No.: 1374407-97-2
M. Wt: 364.15g/mol
InChI Key: XCSKKESWMADMGR-LZYBPNLTSA-N
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Description

“N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” is a chemical compound that belongs to the class of hydrazone derivatives . It has been studied for its potential applications in various fields .


Synthesis Analysis

Hydrazone derivatives like “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” are typically prepared by the reaction of aldehydes with hydrazine compounds .


Molecular Structure Analysis

The molecular structure of “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” has been determined using techniques such as X-ray single crystal structural determination . The compound has been crystallized from absolute methanol and 95% ethanol, yielding unsolvated and monohydrate forms of the compound .


Chemical Reactions Analysis

“N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” has been studied as an inhibitor of X70 carbon steel corrosion in aggressive 1 M HCl environment . The inhibition efficiency was found to increase with increase in the concentration of the compound but decreased with rise in temperature .

Scientific Research Applications

Radiolabelled Compound Synthesis for PET Studies

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide and similar compounds have been utilized in the synthesis of radiolabelled compounds, such as AR-A014418, a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta). These compounds are radiolabelled for cerebral positron emission tomography (PET) studies, although the specific compound mentioned displayed poor brain penetration, limiting its use in cerebral PET studies (Vasdev et al., 2005).

Insulin-like Activity in Oxidovanadium(V) Complexes

This compound-related structures have been used in the synthesis of oxidovanadium(V) complexes. These complexes exhibit insulin-like activity and have been found to significantly decrease blood glucose levels in diabetic mice without altering blood glucose levels in treated normal mice. This suggests potential applications in diabetes treatment (Zhou et al., 2019).

Antifungal Properties

A structure-activity relationship study highlighted the potent antifungal properties of compounds similar to this compound. These compounds, termed acylhydrazones, have shown broad-spectrum antifungal activity and low toxicity in mammalian cells. One of the lead compounds, SB-AF-1002, demonstrated impressive in vivo activity in several models of systemic fungal infection, outperforming current standard-of-care drugs (Lazzarini et al., 2020).

Anti-Ulcer Activity

Hydrazide derivatives of this compound, such as 2’-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide Schiff base, have been synthesized and demonstrated significant anti-ulcer activity against ethanol-induced gastric mucosal lesions in rats (Gwaram et al., 2012).

Mechanism of Action

Future Directions

The future directions for the study of “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” could involve further exploration of its potential applications, particularly in the field of corrosion inhibition . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSKKESWMADMGR-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide based on the research findings?

A1: The research paper, "N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate" [], characterizes the crystal structure of the title compound. Key findings include:

  • Planarity: The two benzene rings within the hydrazone molecule are nearly coplanar, with a dihedral angle of only 5.8° [].
  • Intramolecular Hydrogen Bonding: An intramolecular O—H⋯N hydrogen bond exists, forming an S(6) ring motif within the molecule [].
  • Intermolecular Interactions: The compound interacts with methanol solvent molecules via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds link the molecules, creating chains along the crystallographic a axis [].

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